molecular formula C20H18N2O2 B11966159 Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate CAS No. 62139-82-6

Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate

Cat. No.: B11966159
CAS No.: 62139-82-6
M. Wt: 318.4 g/mol
InChI Key: WBZHEHMQHFEMCZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with ethyl, methyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5,6-diphenylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with cellular pathways involved in disease processes, thereby exerting its effects at the molecular level .

Comparison with Similar Compounds

Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate can be compared with other similar compounds in the pyridazine family:

    This compound vs. Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxamide: The carboxamide derivative has different functional groups, leading to variations in chemical reactivity and biological activity.

    This compound vs. Ethyl 3-methyl-5,6-diphenylpyridazine-4-sulfonate: The sulfonate derivative exhibits different solubility and stability properties, making it suitable for different applications.

Biological Activity

Ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound features a unique structural configuration that contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.

Structural Overview

The molecular formula of this compound is C20H20N2O2C_{20}H_{20}N_{2}O_{2}, with a molecular weight of approximately 318.37 g/mol. The compound's structure includes:

  • A pyridazine ring substituted at the 3-position with an ethyl ester group.
  • Phenyl groups at the 5 and 6 positions.
  • A methyl group at the 3-position of the pyridazine ring.

This arrangement is significant for its biological interactions and mechanisms of action.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Various studies have indicated its effectiveness against a range of bacterial strains. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is believed to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Certain derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies indicate that this compound can induce apoptosis in specific cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Comparative Analysis with Related Compounds

A comparative analysis with similar pyridazine derivatives reveals varying biological activities based on structural modifications:

Compound NameStructure FeaturesNotable Activities
Ethyl 3-(4-chlorophenyl)-5,6-diphenylpyridazine-4-carboxylateChlorine substitution at the 3-positionAnticancer activity
Ethyl 3-(phenoxy)-5,6-diphenylpyridazine-4-carboxylatePhenoxy group at the 3-positionAntimicrobial properties
Ethyl 3-methyl-5-(naphthalen-1-yl)-6-(phenylethynyl)pyridazine-4-carboxylateNaphthalene substitutionPotential anti-inflammatory effects

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Study on Antimicrobial Efficacy

In a study published in Scientific Reports, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Mechanisms

A recent investigation into the anticancer properties of this compound revealed that it significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that the compound's ability to induce reactive oxygen species (ROS) plays a crucial role in its anticancer effects .

Properties

CAS No.

62139-82-6

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 3-methyl-5,6-diphenylpyridazine-4-carboxylate

InChI

InChI=1S/C20H18N2O2/c1-3-24-20(23)17-14(2)21-22-19(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3

InChI Key

WBZHEHMQHFEMCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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